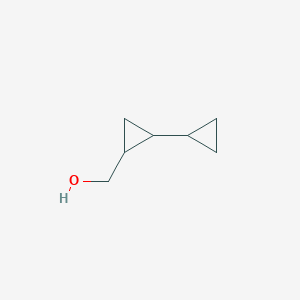
(2-Cyclopropylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylcyclopropyl)methanol is an organic compound characterized by the presence of two cyclopropyl groups attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylcyclopropyl)methanol typically involves the reaction of cyclopropylmethyl ketone with methanol under specific conditions. One common method includes the use of methoxymethyl triphenylphosphonium chloride as a reagent, which reacts with cyclopropylmethyl ketone in the presence of a base to form the desired product .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyclopropylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
(2-Cyclopropylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (2-Cyclopropylcyclopropyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Methanol: A simple alcohol with a single hydroxyl group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.
Phenols: Compounds with a hydroxyl group attached to an aromatic ring .
Uniqueness: (2-Cyclopropylcyclopropyl)methanol is unique due to the presence of two cyclopropyl groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(2-cyclopropylcyclopropyl)methanol |
InChI |
InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2 |
Clave InChI |
QENGFKJBIVRULH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)

![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)


![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
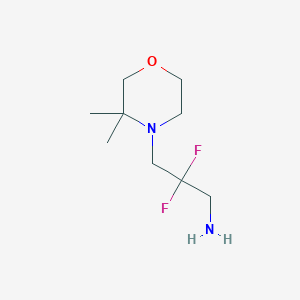
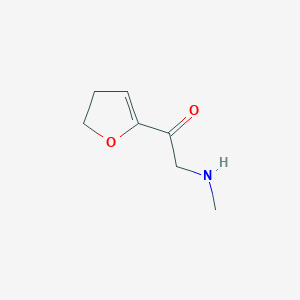
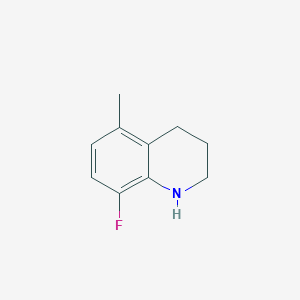
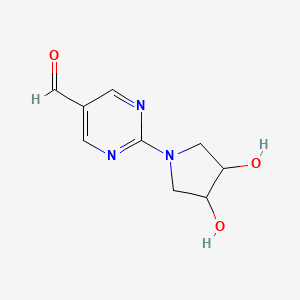
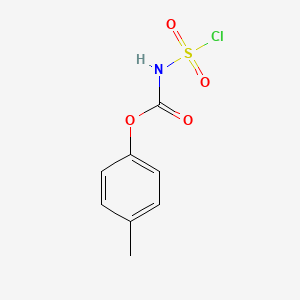
![Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)
